molecular formula C18H12ClFN4S B7833771 4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833771
M. Wt: 370.8 g/mol
InChI Key: WVHLPFMZFAGLPO-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of chlorophenyl, fluorophenyl, and methylthio groups attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4S/c1-25-18-23-16(11-5-7-12(19)8-6-11)15(10-21)17(24-18)22-14-4-2-3-13(20)9-14/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHLPFMZFAGLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like chlorinating agents, fluorinating agents, and thiolating agents.

    Final Cyclization: The final step involves cyclization to form the complete pyrimidine structure with the desired substituents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-CHLOROPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-6-[(3-chlorophenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(4-Fluorophenyl)-6-[(3-fluorophenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile: This compound has fluorophenyl groups at both positions, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, stability, and biological activity.

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